molecular formula C21H25N3O4S B14106601 N-butyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

N-butyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide

Cat. No.: B14106601
M. Wt: 415.5 g/mol
InChI Key: MVWJEHQYOHENEL-UHFFFAOYSA-N
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Description

N-butyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a complex organic compound with a unique structure that combines elements of thieno[3,2-d]pyrimidine and benzyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide typically involves multiple steps. One common method starts with the preparation of the thieno[3,2-d]pyrimidine core, followed by the introduction of the benzyl and butyl groups. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

N-butyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and solvents to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional hydroxyl or carbonyl groups, while reduction could produce a more saturated molecule.

Scientific Research Applications

N-butyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe to study specific biological pathways.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-butyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine derivatives: These compounds share the core structure and may have similar biological activities.

    Benzyl derivatives: These compounds contain the benzyl group and may exhibit similar chemical reactivity.

Uniqueness

N-butyl-2-(3-(4-ethoxybenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H25N3O4S

Molecular Weight

415.5 g/mol

IUPAC Name

N-butyl-2-[3-[(4-ethoxyphenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]acetamide

InChI

InChI=1S/C21H25N3O4S/c1-3-5-11-22-18(25)14-23-17-10-12-29-19(17)20(26)24(21(23)27)13-15-6-8-16(9-7-15)28-4-2/h6-10,12H,3-5,11,13-14H2,1-2H3,(H,22,25)

InChI Key

MVWJEHQYOHENEL-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=O)CN1C2=C(C(=O)N(C1=O)CC3=CC=C(C=C3)OCC)SC=C2

Origin of Product

United States

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